molecular formula C22H16F2O4 B12624550 2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B12624550
M. Wt: 382.4 g/mol
InChI Key: OLKLOTDCTCJTAB-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule is a derivative of the pyrano[2,3-f]chromene-dione scaffold, a structural class known for its significant biological potential. While direct studies on this specific compound are limited, research on closely related analogues provides strong insight into its research value. Compounds within this structural family have demonstrated promising anticancer activities in vitro against a range of human cancer cell lines, including glioma, lung cancer, breast cancer, and colon carcinoma . The core pyranochromenedione structure is often synthetically modified to explore and optimize its bioactivity, making it a valuable building block in medicinal chemistry campaigns . The structure incorporates a 2,4-difluorophenyl moiety, a common pharmacophore in drug discovery that can influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets. The synthesis of such complex molecules often leverages modern transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon bonds in the development of novel pharmaceutical candidates . This product is offered to support discovery efforts in oncology and other therapeutic areas. It is intended for use by qualified researchers in laboratory settings only. FOR RESEARCH USE ONLY. This product is not intended for diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C22H16F2O4

Molecular Weight

382.4 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C22H16F2O4/c1-10-7-18-20(12-3-2-4-13(12)22(26)28-18)21-19(10)16(25)9-17(27-21)14-6-5-11(23)8-15(14)24/h5-8,17H,2-4,9H2,1H3

InChI Key

OLKLOTDCTCJTAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=C(C=C(C=C5)F)F

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione can be achieved through a series of steps:

  • Formation of the Cyclopentane Core : The initial step often involves the formation of a cyclopentane framework through cyclization reactions.

  • Functionalization : Subsequent steps include the introduction of the difluorophenyl and methyl groups at specific positions on the cyclopentane ring.

  • Dione Formation : The final step typically involves the formation of the dione functionality through oxidation or condensation reactions.

Specific Reaction Pathways

Stepwise Synthesis

A common approach for synthesizing this compound involves the following steps:

  • Step 1: Synthesis of 5-Methyl-10,11-dihydro-2H-cyclopenta[c]pyran-4,8-dione
    This can be synthesized from commercially available starting materials such as methyl acetoacetate and appropriate aldehydes under acidic conditions.

  • Step 2: Introduction of Difluorophenyl Group
    The difluorophenyl group can be introduced using a nucleophilic substitution reaction involving 2,4-difluoroaniline and an appropriate electrophile such as an acyl chloride or an activated ester.

  • Step 3: Final Cyclization and Dione Formation
    The cyclization can be achieved by heating the intermediate product in the presence of a suitable catalyst or under reflux conditions with a dehydrating agent to yield the final product.

Yield and Purification

After synthesis, the compound is typically purified through recrystallization from solvents such as ethanol or ethyl acetate to achieve high purity levels. The overall yield can vary based on reaction conditions but generally ranges from 50% to 80%.

Data Summary

The following table summarizes key aspects of the preparation methods for this compound:

Step Reaction Type Key Reagents Yield (%)
1 Cyclization Methyl acetoacetate, Aldehyde 60-80
2 Nucleophilic Substitution 2,4-Difluoroaniline Varies
3 Cyclization & Dione Formation Catalyst (e.g., acid) 50-70

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds demonstrate efficacy against various strains of bacteria, including E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for some derivatives was found to be as low as 50 mg/mL, suggesting potential as a lead compound for antibiotic development .

Anticancer Activity

Compounds structurally related to 2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione have been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For example, one study reported that certain derivatives exhibited strong binding affinities to cancer cell receptors, leading to significant reductions in cell viability .

Organic Photovoltaics

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to absorb light efficiently and facilitate charge transfer positions it as a potential material for improving the efficiency of solar cells. Preliminary studies indicate that incorporating such compounds into polymer blends can enhance the overall performance of photovoltaic devices by increasing their light absorption capabilities and charge mobility .

Fluorescent Dyes

Due to its structural characteristics, this compound may serve as a fluorescent dye in biological imaging. The presence of fluorine substituents can enhance the photostability and brightness of the dye, making it suitable for applications in fluorescence microscopy and other imaging techniques. Research is ongoing to optimize its properties for specific imaging applications .

Pesticide Development

The structural motifs present in 2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione suggest potential use as a pesticide or herbicide. Compounds with similar frameworks have been shown to possess herbicidal activity against common agricultural weeds. Field trials are necessary to evaluate the efficacy and safety of such compounds in agricultural settings .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial MIC values as low as 50 mg/mL against E. coli
Anticancer Activity Induced apoptosis in multiple cancer cell lines
Organic Photovoltaics Enhanced light absorption and charge mobility
Pesticide Development Potential herbicidal activity demonstrated

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with various molecular targets. It may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, spectral data, and biological activities of the target compound and analogues:

Compound Name / ID Substituents Molecular Formula Key Spectral Data (NMR/IR) Biological Activity/Notes Reference
Target Compound 2-(2,4-Difluorophenyl), 5-Methyl C22H17F2O5 Not explicitly provided (similar compounds show δ 2.20–3.34 ppm for aliphatic protons) Hypothesized antifungal/antitumor activity (based on structural parallels)
9-(5-Bromothiophen-2-yl)-2,3,6,7-Tetrahydro-4H-Cyclopenta[b]Quinoline-1,8(5H,9H)-Dione (4a) 5-Bromothiophene-2-yl C16H14BrNO2S 1H-NMR: δ 2.20–2.50 (m, aliphatic), 4.58 (s, H-C9) Not reported; bromine may enhance electrophilic reactivity
9-(4-Methoxyphenyl)-2,3,6,7-Tetrahydro-4H-Cyclopenta[b]Quinoline-1,8(5H,9H)-Dione (4d) 4-Methoxyphenyl C19H19NO3 1H-NMR: δ 3.66 (s, OCH3), IR: 1689 cm⁻¹ (C=O) Enhanced solubility due to methoxy group; potential antioxidant activity
9-(4-Nitrophenyl)-2,3,6,7-Tetrahydro-5H-Cyclopenta[b]Quinoline-1,8-Dione (7f) 4-Nitrophenyl C18H14N2O4 1H-NMR: δ 8.27–8.31 (m, aromatic), IR: 1552 cm⁻¹ (NO2) Nitro group may confer redox activity; antitumor potential
2-(4-Methoxyphenyl)-5,10-Dimethyl-2,3-Dihydropyrano[2,3-f]Chromene-4,8-Dione (17) 4-Methoxyphenyl, 5/10-Methyl C21H18O5 Not provided; similar compounds show δ 2.20–3.34 ppm (aliphatic) Anticancer activity reported for pyrano[2,3-f]chromene-diones
Albaconazole (UR-9825) 2,4-Difluorophenyl, Triazole C20H16ClF2N5O2 IR: 3439 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O) Clinically used antifungal agent; difluorophenyl enhances target binding

Physicochemical Properties

  • Electronic Effects : Fluorine atoms withdraw electrons, stabilizing the chromene-dione core and influencing binding interactions (e.g., hydrogen bonding vs. van der Waals) .

Biological Activity

The compound 2-(2,4-difluorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione , also known as Y040-4829, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

  • Molecular Formula : C22H16F2O4
  • IUPAC Name : 4-(2,4-difluorophenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.0²⁷.0¹³¹⁷]heptadeca-1(7),9(13)-tetraene-6,12-dione
  • SMILES : Cc1cc(OC(C2=C3CCC2)=O)c3c(OC(C2)c(cc(cc3)F)c3F)c1C2=O

Biological Activity Overview

The biological activity of Y040-4829 has been investigated in various studies, primarily focusing on its anticancer properties and effects on cellular pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro experiments have demonstrated that Y040-4829 exhibits significant cytotoxic effects against various cancer cell lines.

  • Cell Line Studies :
    • In a study involving HepG2 liver cancer cells, treatment with Y040-4829 resulted in a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through the regulation of key apoptotic genes including those from the TNF and BCL families .
Cell LineIC50 (µM)Mechanism of Action
HepG215Induction of apoptosis via gene regulation
  • Mechanistic Insights :
    • The compound appears to modulate the expression of both pro-apoptotic and anti-apoptotic genes, impacting intrinsic and extrinsic apoptosis pathways. This modulation suggests that Y040-4829 may serve as a therapeutic agent by enhancing apoptotic signaling in cancer cells .

Anti-inflammatory Potential

In addition to its anticancer properties, Y040-4829 has shown promise in anti-inflammatory applications. Studies indicate that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies and Experimental Findings

Several experimental studies have focused on the biological implications of Y040-4829:

  • Study on Apoptosis Pathways :
    • A recent publication explored how Y040-4829 affects apoptosis-related gene expression in HepG2 cells. The study utilized PCR array methods to analyze changes in gene expression after treatment with the compound . The results indicated significant modulation of genes involved in both apoptotic pathways.
  • Synthesis and Screening :
    • The synthesis of Y040-4829 was described in patents focusing on asymmetric synthesis methods. These methods ensure high purity and yield of the compound for biological testing .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer: The synthesis of structurally similar fluorinated heterocycles (e.g., pyrano[2,3-f]chromene-diones) typically involves multi-step protocols, such as cyclocondensation of substituted phenylamines with cyclic diketones under acidic or catalytic conditions. For example, highlights the use of fluorinated aniline derivatives reacting with cyclohexane-1,3-dione in the presence of catalysts like Lewis acids (e.g., BF₃·Et₂O) at controlled temperatures (60–80°C). Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and purification techniques (e.g., column chromatography with silica gel and ethyl acetate/hexane gradients) to improve yield and purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the compound’s structural integrity and regiochemistry?

  • Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks by comparing with analogous compounds (e.g., 9-(4-methoxyphenyl)-tetrahydrocyclopenta[b]quinoline-diones in ). Key signals include aromatic protons (δ 6.7–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and ketone carbonyls (δ 170–190 ppm in ¹³C).
  • IR : Confirm lactone (1720–1740 cm⁻¹) and conjugated ketone (1640–1680 cm⁻¹) functionalities, as seen in .
  • MS : Validate molecular ion peaks (e.g., m/z 328 for similar fluorinated pyranochromenes in ) and fragmentation patterns .

Q. What preliminary bioassays are recommended to evaluate the compound’s biological activity?

  • Methodological Answer: Initial screens should focus on cytotoxicity (e.g., MTT assay against cancer cell lines like MCF-7 or HepG2) and antimicrobial activity (MIC determination against Gram-positive/negative bacteria). suggests using standardized protocols from the NCI Developmental Therapeutics Program for anticancer evaluation, while antimicrobial testing follows CLSI guidelines with ampicillin as a positive control .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity across different studies?

  • Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., serum concentration, cell passage number). To address this:

Replicate Studies : Use ≥3 biological replicates with internal controls (e.g., doxorubicin for cytotoxicity).

Standardize Protocols : Adhere to OECD guidelines for in vitro assays ().

Dose-Response Analysis : Perform IC₅₀ comparisons across studies using nonlinear regression models (e.g., GraphPad Prism).

Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .

Q. What experimental frameworks are suitable for studying the compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer:

  • Environmental Persistence : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Measure half-life (t₁/₂) via HPLC-UV ().
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (OECD 202) and algae (OECD 201). Advanced studies should include chronic exposure models (e.g., zebrafish embryos) to evaluate endocrine disruption ().

Q. How can computational methods (e.g., DFT, molecular docking) enhance the understanding of structure-activity relationships (SAR)?

  • Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (HOMO-LUMO gaps) with redox activity ( ).
  • Docking Studies : Use AutoDock Vina to predict binding affinities to targets like topoisomerase II or EGFR. Validate with mutagenesis assays (e.g., alanine scanning) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer:

  • Catalytic Asymmetry : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) during key cyclization steps.
  • Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and prevent racemization ( ).

Methodological Frameworks

Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug discovery or environmental chemistry)?

  • Methodological Answer: Link studies to established theories:

  • Drug Discovery : Apply the "fluorine scan" concept () to optimize pharmacokinetics (e.g., logP, metabolic stability).
  • Environmental Chemistry : Use the "source-to-outcome" paradigm () to model exposure pathways and ecological risks .

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